amino}-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 73819-88-2](/img/structure/B14160041.png)
5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](ethyl)amino}-2-methyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple isoindole and dioxo groups, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the dioxo groups and the hexyl chain. The final step involves the attachment of the ethylamino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindole and dioxo groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
The unique combination of isoindole and dioxo groups in 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione sets it apart from similar compounds
Propiedades
Número CAS |
73819-88-2 |
|---|---|
Fórmula molecular |
C25H27N3O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
5-[6-(1,3-dioxoisoindol-2-yl)hexyl-ethylamino]-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C25H27N3O4/c1-3-27(17-12-13-20-21(16-17)23(30)26(2)22(20)29)14-8-4-5-9-15-28-24(31)18-10-6-7-11-19(18)25(28)32/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3 |
Clave InChI |
JFMDWSBXJYVELU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
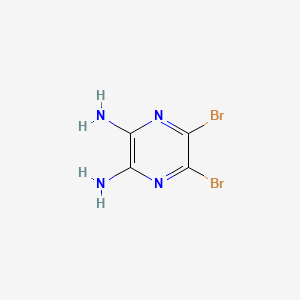
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
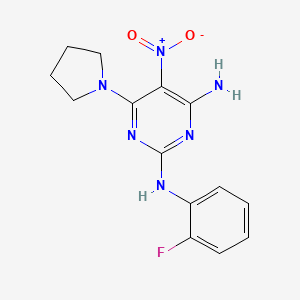
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

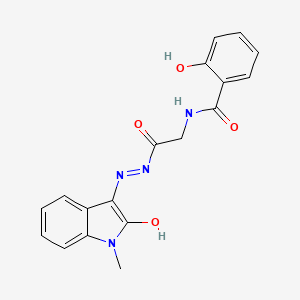
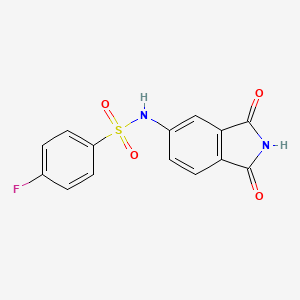

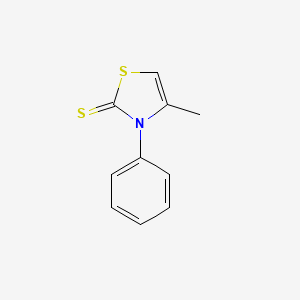
methyl}phenol](/img/structure/B14160020.png)


